Defluoro Paroxetine, Hydrochloride
Overview
Description
Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . It is a drug impurity of Paroxetine, which is a selective serotonin reuptake inhibitor .
Synthesis Analysis
The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern is an attractive topic for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% . Despite the progress made in this area, there is still room for improvement, searching for new eco-friendly and sustainable synthetic alternatives .Molecular Structure Analysis
The molecular formula of this compound is C19H22ClNO3 . The molecular weight is 347.8 g/mol . The IUPAC name is (3 S ,4 R )-3- (1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride .Chemical Reactions Analysis
Paroxetine interacts with several molecular targets . The central point of the review is focused on the pharmacodynamic analysis based on the molecular mechanism of binding paroxetine to various therapeutic targets .Physical and Chemical Properties Analysis
This compound is an off-white to light tan solid . The molecular weight is 347.8 g/mol .Scientific Research Applications
Asymmetric Synthesis : Defluoro Paroxetine Hydrochloride, a derivative of paroxetine, has been produced asymmetrically from 4-fluorobenzaldehyde. The synthesis process involved unique procedures like desymmetrization of glutaric acid bis methyl ester and one-pot reduction-alkylation for stereocenter formation at C-4 (Yu et al., 2000).
Intranasal Delivery for Depression Management : Defluoro Paroxetine Hydrochloride, as a selective serotonin reuptake inhibitor (SSRI), has been studied for its efficacy in treating depression and anxiety. A novel approach through intranasal delivery via nanoemulsion was explored to enhance its bioavailability and provide direct nose-to-brain delivery, showing promising results in behavioral studies (Pandey et al., 2016).
Physicochemical and Pharmacokinetic Analysis : Comprehensive reviews have documented the physicochemical properties, stability, methods of preparation, and pharmacokinetic analysis of paroxetine hydrochloride. These studies provide crucial insights into the drug's metabolism and pharmacological effects (Germann et al., 2013).
Effect on Neurocardiogenic Vasovagal Syncope : Paroxetine hydrochloride has been studied for its potential in preventing vasovagal syncope in patients resistant to traditional therapies. The research indicated significant improvement in symptoms and good tolerability among patients (Di Girolamo et al., 1999).
Clinical Efficacy in Post Stroke Depression : The combination of paroxetine hydrochloride with Tiandan Tongluo Capsules was investigated for treating post-stroke depression. The study demonstrated the combination's effectiveness in accelerating action and promoting neural functional recovery, highlighting its clinical application potential (Hui-min, 2014).
Brain Targeted Intranasal In-Situ Gelling Spray : Research on paroxetine formulated as a brain-targeted intranasal in-situ gelling spray has been conducted. This formulation aimed to enhance drug delivery to the central nervous system, demonstrating faster onset of action and higher concentrations reaching the target site (Thakkar et al., 2021).
Pharmacodynamics in Depressive Illness : Studies have explored the pharmacodynamic properties of paroxetine, revealing its potent inhibition of serotonin reuptake and comparable efficacy to other antidepressants in treating major depressive disorders (Dechant & Clissold, 1991).
Mechanism of Action
Target of Action
Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . This transporter plays a crucial role in the etiology of affective disorders .
Mode of Action
This compound acts by enhancing serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can help in relieving various symptoms .
Biochemical Pathways
It is known that the compound’s action on the sert leads to an increase in the level of serotonin in the synaptic cleft . This can have downstream effects on various serotonin-dependent signaling pathways.
Pharmacokinetics
Paroxetine, a related compound, is known to have a complex pharmacokinetic profile with evidence linking genetic polymorphisms and nonlinear metabolism to its pharmacokinetic variability . The pharmacokinetic properties of paroxetine have been used to develop new dosage forms that maintain efficacy while improving the tolerability profile of selective serotonin reuptake inhibitors .
Result of Action
The primary result of the action of this compound is the relief of symptoms of various disorders, including depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the compound’s potent inhibition of serotonin reuptake .
Safety and Hazards
When handling Defluoro Paroxetine, Hydrochloride, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Biochemical Analysis
Biochemical Properties
Defluoro Paroxetine, Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with serotonin transporters. This compound interacts with enzymes such as cytochrome P450 2D6, which is involved in its metabolism. The interaction with cytochrome P450 2D6 leads to the inhibition of this enzyme, affecting the metabolism of other substrates that rely on this enzyme for their breakdown . Additionally, this compound interacts with serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its levels in the synaptic cleft .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by increasing the levels of serotonin, which in turn modulates the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis and inhibit autophagy, thereby affecting cell survival and proliferation . These effects highlight the compound’s potential in modulating cellular functions and its implications in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin transporters and cytochrome P450 2D6. By binding to serotonin transporters, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This inhibition is crucial for its antidepressant effects. Additionally, the compound’s interaction with cytochrome P450 2D6 results in the inhibition of this enzyme, affecting the metabolism of other drugs that are substrates of cytochrome P450 2D6 . These molecular interactions underline the compound’s mechanism of action and its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C under an inert atmosphere . Over time, the compound’s effects on cellular function, including its impact on serotonin levels and enzyme inhibition, can be observed in both in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term implications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve certain cellular functions, such as sperm quality in animal models of depression . At higher doses, the compound can exhibit toxic or adverse effects, including impaired reproductive performance in healthy animals . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized by cytochrome P450 2D6, which converts it into various metabolites . This metabolic pathway is essential for understanding the compound’s pharmacokinetics and its interactions with other drugs. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical implications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with serotonin transporters plays a crucial role in its distribution, particularly in neuronal tissues . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function . Understanding these transport and distribution mechanisms is vital for elucidating the compound’s pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in neuronal cells, where it interacts with serotonin transporters and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Defluoro Paroxetine, Hydrochloride involves several steps including protection, reduction, and substitution reactions.", "Starting Materials": [ "Paroxetine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Methylene chloride" ], "Reaction": [ "Paroxetine is first protected by reacting it with acetic anhydride and triethylamine to form a protected paroxetine derivative.", "The protected paroxetine is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then reacted with hydrogen peroxide in the presence of sodium hydroxide to form the corresponding aldehyde.", "The aldehyde is then treated with hydrochloric acid in methanol to form the hydrochloride salt of the desired compound, Defluoro Paroxetine, Hydrochloride.", "The final product is purified using chloroform and tetrahydrofuran as solvents and methylene chloride as a washing agent." ] } | |
CAS No. |
324024-00-2 |
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI Key |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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